molecular formula C22H16F3N3O B3014261 7-(Pyridin-2-yl((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol CAS No. 308294-75-9

7-(Pyridin-2-yl((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol

Cat. No.: B3014261
CAS No.: 308294-75-9
M. Wt: 395.385
InChI Key: OTWALNVEORMFIX-UHFFFAOYSA-N
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Description

7-(Pyridin-2-yl((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol is a complex organic compound that features a quinoline core substituted with a pyridine ring and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Pyridin-2-yl((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(Pyridin-2-yl((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, palladium or copper catalysts, DMSO.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and various substituted quinoline and pyridine compounds.

Scientific Research Applications

7-(Pyridin-2-yl((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Pyridin-2-yl((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol is unique due to its combination of a quinoline core, a pyridine ring, and a trifluoromethylphenyl group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

7-[pyridin-2-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O/c23-22(24,25)15-6-3-7-16(13-15)28-20(18-8-1-2-11-26-18)17-10-9-14-5-4-12-27-19(14)21(17)29/h1-13,20,28-29H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWALNVEORMFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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